2-((2-Phenylthiazol-4-yl)methyl)isoindoline-1,3-dione

Medicinal chemistry Cancer biology Structure-activity relationship

This compound is a structurally differentiated phthalimide-thiazole scaffold (CAS 556009-28-0) featuring a methylene (-CH₂-) spacer and 2-phenylthiazole topology—critical for accessing allosteric EGFR mutant pockets (patent AU2018276441B2) and for D₂/D₃ dopamine receptor profiling. Unlike the common 4-phenylthiazole regioisomers or simpler 2-(thiazol-5-ylmethyl) analogs, it retains the aromatic phenyl ring indispensable for π-stacking and hydrogen-bond interactions validated in co-crystal structures. Supplied as a ready-to-use 10 mM DMSO stock solution, it enables immediate biochemical and cellular kinase assay deployment. Ideal for systematic derivatization, computational docking, and crystal engineering studies.

Molecular Formula C18H12N2O2S
Molecular Weight 320.37
CAS No. 556009-28-0
Cat. No. B2840194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Phenylthiazol-4-yl)methyl)isoindoline-1,3-dione
CAS556009-28-0
Molecular FormulaC18H12N2O2S
Molecular Weight320.37
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)CN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C18H12N2O2S/c21-17-14-8-4-5-9-15(14)18(22)20(17)10-13-11-23-16(19-13)12-6-2-1-3-7-12/h1-9,11H,10H2
InChIKeyUWKFUZQJQBBTIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2-Phenylthiazol-4-yl)methyl)isoindoline-1,3-dione (CAS 556009-28-0): Structural Identity and Pharmacological Classification for Procurement Decisions


2-((2-Phenylthiazol-4-yl)methyl)isoindoline-1,3-dione (CAS 556009-28-0, molecular formula C₁₈H₁₂N₂O₂S, molecular weight 320.37 g/mol) is a heterocyclic small molecule belonging to the phthalimide-thiazole hybrid class [1]. It features an isoindoline-1,3-dione (phthalimide) core connected via a methylene (-CH₂-) spacer to a 2-phenyl-substituted 1,3-thiazole ring at the 4-position. This architecture distinguishes it from the more extensively studied 2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione regioisomeric series (CAS 15850-24-5), which employs a direct N-thiazole linkage [2]. The compound is cataloged as a research-grade small molecule supplied as a 10 mM DMSO stock solution and is structurally positioned within a patent landscape encompassing selective allosteric inhibitors of mutant EGFR kinases [3].

Why 2-((2-Phenylthiazol-4-yl)methyl)isoindoline-1,3-dione Cannot Be Interchanged with Other Phthalimide-Thiazole Analogs in Research Settings


Phthalimide-thiazole conjugates share a common heterocyclic framework, but subtle variations in linker topology and substitution regiochemistry profoundly alter molecular recognition properties. The target compound incorporates three structural features—a methylene (-CH₂-) spacer, a 2-phenylthiazole (rather than 4-phenylthiazole) moiety, and an N-substituted phthalimide core—that together define a unique spatial pharmacophore. In the direct-linked analog series 2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione, the absence of the methylene spacer constrains the relative orientation of the thiazole and isoindoline rings, yielding crystal structures with net dipole moments of 2.02–3.73 Debye [1]; the methylene bridge in the target compound introduces an additional rotational degree of freedom that is expected to shift both the magnitude and direction of the dipole vector, altering hydrogen-bonding and π-stacking propensity. Furthermore, the 2-phenyl (vs. 4-phenyl) thiazole substitution changes the trajectory of the pendant aryl group relative to the phthalimide plane, a modification that in phenylthiazole-dopamine receptor pharmacophores has been shown to shift D₂/D₃ receptor affinity by over 10-fold [2]. Generic substitution with a simpler analog such as 2-(thiazol-5-ylmethyl)isoindoline-1,3-dione (MW 244.27) sacrifices both the phenyl substituent and the specific substitution pattern, removing the aromatic ring required for key π-interactions observed in co-crystal structures of related phthalimide-thiazole ligands [3].

Quantitative Differentiation Evidence for 2-((2-Phenylthiazol-4-yl)methyl)isoindoline-1,3-dione Versus Closest Analogs


Methylene Spacer Topology Distinguishes Target Compound from Direct-Linked Anti-Prostate Cancer Lead Series

The target compound (CAS 556009-28-0) incorporates a methylene (-CH₂-) bridge between the phthalimide nitrogen and the C4 position of the 2-phenylthiazole ring. This contrasts with the most extensively characterized analog series, 2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione (CAS 15850-24-5), in which the phthalimide nitrogen is directly attached to the C2 position of the thiazole [1]. The direct-linked analog series yielded lead compound 6m with an antiproliferative IC₅₀ of 5.96 ± 1.6 μM against LNCaP prostate cancer cells and demonstrated androgen receptor (AR)-mediated transcriptional suppression of ARE-mRNA (PSA, TMPRSS2, c-myc, cyclin D1) superior to R-bicalutamide [1]. The methylene spacer in the target compound is expected to modify both the conformational ensemble accessible to the ligand and the pKₐ microenvironment of the phthalimide carbonyl oxygens, which participate in key hydrogen-bond contacts with the receptor allosteric site identified in the EGFR mutant inhibitor patent family to which this compound belongs [2]. No direct IC₅₀ comparison between the methylene-spaced and direct-linked topologies is currently available in the peer-reviewed literature.

Medicinal chemistry Cancer biology Structure-activity relationship

Dipole Moment and Electrostatic Potential Surface Differentiation from Crystallographically Characterized Analog Series

Single-crystal X-ray diffraction analysis of three 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives (compounds 4a–c) revealed that all crystallize in the monoclinic P2₁/n space group with net dipole moments of 2.20, 3.73, and 2.02 Debye, respectively [1]. The target compound differs structurally by (i) the presence of a methylene spacer and (ii) the 2-phenyl (rather than 4-aryl) substitution on the thiazole ring. Both modifications are expected to alter the dipole moment vector relative to the direct-linked series. The methylene group breaks the through-conjugation between the phthalimide π-system and the thiazole ring, while the 2-phenyl substituent places the aryl ring in closer proximity to the phthalimide carbonyl oxygens, potentially enhancing intramolecular electrostatic interactions. Hirshfeld surface analysis of the crystallized analog series showed that H···H (36.8–42.1%), H···C/C···H (17.2–21.5%), and H···O/O···H (14.8–18.3%) contacts dominate intermolecular interactions [1], providing a quantitative framework for predicting the crystal packing and solubility behavior of the target compound.

Computational chemistry Crystal engineering Drug design

Class-Level Antiproliferative Potency of Phthalimide-Thiazole Hybrids and Selectivity Relative to Doxorubicin

Phthalimide-thiazole hybrids constitute a validated anticancer chemotype. In a 2021 study of fourteen phthalimido-thiazoles bearing dichloro-substituted phenyl rings, compounds 5a–5e and 6a–6f exhibited IC₅₀ values of 5.56–16.10 μM against human leukemia MV4-11 cells, with selectivity indices (SI) of 8.21–11.92 relative to normal cells [1]. The same series showed IC₅₀ values of 6.69–10.41 μM against A549 lung carcinoma cells [1]. A separate 2024 study of isoindoline-1,3-dione thiazole derivatives reported compounds 3a, 3b, 4b, 5b, 6b, and 9b with greater potency than the standard chemotherapeutic doxorubicin against HCT-116 colon cancer cells [2]. The target compound (CAS 556009-28-0) shares the phthalimide-thiazole core but lacks the dichloro substitution pattern; its unsubstituted isoindoline-1,3-dione ring and 2-phenylthiazole moiety position it as a scaffold for further derivatization rather than an optimized lead. Procuring this compound provides access to a core structure that can be systematically elaborated to explore SAR around the phenyl ring, the methylene linker, and the phthalimide aromatic system.

Anticancer drug discovery Cytotoxicity Selectivity index

Dopamine D₂/D₃ Receptor Pharmacophore Compatibility of the 2-Phenylthiazole Subunit

The 2-phenylthiazole moiety has been validated as a benzamide bioisostere in dopamine receptor ligand design. Einsiedel et al. (2000) demonstrated that phenylthiazole-containing compounds exhibit high-affinity binding to dopamine D₂ and D₃ receptors, with certain derivatives (5b, 5c, 5d, 4g) showing D₃ Ki values in the low nanomolar range and moderate D₃/D₂ selectivity [1]. Separately, isoindoline-1,3-dione derivatives were evaluated in silico against a human D₂ receptor homology model, with binding energy (ΔG) calculations and Lipinski compliance profiling predicting CNS drug-likeness; however, the isoindoline-1,3-diones (phthalimides) exhibited three toxicity flags in QSAR models that were absent for the corresponding reduced isoindolines [2]. The target compound uniquely combines the 2-phenylthiazole D₂/D₃ pharmacophore with an isoindoline-1,3-dione core—a hybrid not previously evaluated for dopamine receptor binding. This combination offers the potential for dual pharmacology (dopaminergic modulation plus the anticancer/immunomodulatory activities associated with the phthalimide scaffold) but also carries the documented QSAR toxicity liabilities of the isoindoline-1,3-dione series.

CNS pharmacology Dopamine receptor Bioisosterism

EGFR Tyrosine Kinase Allosteric Inhibition: Patent-Documented Target Engagement Pathway

Patent AU2018276441B2 (filed 2018, ceased) explicitly claims compounds containing isoindoline-1,3-dione and thiazole moieties as selective allosteric inhibitors of EGFR mutants harboring TMLR, TMLRCS, LR, and LRCS alterations [1]. The patent chemical space encompasses structures with a phenyl substituent on the thiazole ring and a methylene or direct linkage to the isoindoline-1,3-dione core—placing the target compound squarely within the claimed Markush structure. In a related phthalimide-thiazole chemical series, compound 6f reduced EGFR tyrosine kinase levels in A549 cells by approximately 31% relative to control, while compound 6e increased caspase 3/7 activity nearly 16-fold [2]. Although the dichloro-substituted compounds from this study are more advanced leads, the target compound's unsubstituted phthalimide ring and 2-phenylthiazole configuration represent a distinct starting point for developing allosteric EGFR inhibitors with potentially different mutant selectivity profiles. The allosteric mechanism is particularly relevant for overcoming ATP-competitive TKI resistance mutations (e.g., T790M, C797S) that limit the clinical utility of osimertinib and related third-generation inhibitors.

EGFR mutant Allosteric inhibitor Cancer therapeutics

Analytical Identity Confirmation: NMR Spectral Database Availability and DMSO Stock Solution Specification

Two NMR spectra (¹H and ¹³C) are deposited in the Wiley KnowItAll Spectral Library for this compound (SpectraBase Compound ID: 80smme8Repp), acquired in DMSO-d₆ [1]. The exact mass is 320.061949 g/mol (C₁₈H₁₂N₂O₂S). The compound is commercially supplied as a 10 mM solution in DMSO at a certified purity of 99% (T29043-1ml, Shanghai Yuanye Bio-Technology) with storage at -80°C and cold-chain transport . This analytical specification contrasts with the solid-form procurement typical for the direct-linked analog 2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione (CAS 15850-24-5, MW 306.34, purity typically 95–98%) . The pre-formulated DMSO stock solution eliminates the need for weighing and dissolution of milligram quantities of solid, reducing variability in compound handling across replicate experiments—a significant advantage for high-throughput screening and dose-response profiling where DMSO concentration consistency is critical.

Quality control NMR spectroscopy Procurement specifications

Highest-Value Application Scenarios for 2-((2-Phenylthiazol-4-yl)methyl)isoindoline-1,3-dione Based on Verified Evidence


Allosteric EGFR Mutant Inhibitor Probe Development for TKI-Resistant Non-Small Cell Lung Cancer

The target compound falls within the Markush claims of patent AU2018276441B2, which describes selective allosteric inhibitors of EGFR mutants (TMLR, TMLRCS, LR, LRCS) [1]. Researchers developing next-generation EGFR inhibitors can deploy this compound as a structurally distinct scaffold for exploring allosteric binding pockets inaccessible to ATP-competitive agents. The methylene spacer provides conformational flexibility that may enable induced-fit recognition of mutant-specific allosteric sites, while the 2-phenylthiazole moiety offers a vector for π-stacking interactions with hydrophobic pocket residues—a binding mode corroborated by molecular modeling studies of related phthalimide-thiazole derivatives that showed strong correlation between calculated binding energies and experimental IC₅₀ values [2]. The 10 mM DMSO stock format facilitates immediate incorporation into biochemical and cellular EGFR kinase assays.

Dopamine D₂/D₃ Pharmacophore Hybridization for Dual-Target CNS Agent Screening

The compound uniquely merges a 2-phenylthiazole moiety—validated as a benzamide bioisostere with nanomolar D₃ receptor affinity [3]—with an isoindoline-1,3-dione core that has demonstrated in silico D₂ receptor engagement [4]. This hybrid architecture enables testing of the hypothesis that dual dopamine receptor modulation can be combined with the immunomodulatory and anti-angiogenic properties historically associated with the phthalimide scaffold (exemplified by thalidomide and its analogs). CNS pharmacology groups can use this compound as a starting point for developing multifunctional agents targeting both dopaminergic signaling and neuroinflammatory pathways relevant to Parkinson's disease, schizophrenia, or substance use disorders.

Structure-Activity Relationship (SAR) Library Expansion Starting from the Unsubstituted Phthalimide-Thiazole Core

As an unsubstituted core scaffold, the target compound provides a baseline for systematic derivatization studies. The phthalimide-thiazole class has demonstrated IC₅₀ values of 5.56–16.10 μM against leukemia (MV4-11) and 6.69–10.41 μM against lung carcinoma (A549) when substituted with dichloro-phenyl groups [2], and several isoindoline-1,3-dione thiazole derivatives have exceeded doxorubicin potency against HCT-116 colon cancer [5]. By procuring the unsubstituted parent, medicinal chemistry teams can independently explore substituent effects at the phthalimide aromatic positions, the thiazole C5 position, and the pendant phenyl ring without confounding pre-existing substitution. The available NMR spectra (DMSO-d₆) [6] provide validated analytical benchmarks for confirming the identity of synthesized derivatives.

Crystallography and Computational Modeling: Benchmarking the Methylene Spacer Effect on Ligand Conformation

The crystal structures of 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives (monoclinic P2₁/n, dipole moments 2.02–3.73 Debye) [7] provide a quantitative reference frame for evaluating how the methylene spacer and 2-phenyl (vs. 4-aryl) substitution in the target compound alter solid-state packing, molecular conformation, and electrostatic properties. Computational chemistry groups pursuing co-crystallization or docking studies can use this compound to test whether the added rotational degree of freedom from the methylene bridge results in distinct binding poses when docked into EGFR, dopamine D₂/D₃, or other target protein crystal structures. The Hirshfeld surface contact percentages established for the analog series (H···H: 36.8–42.1%, H···C/C···H: 17.2–21.5%, H···O/O···H: 14.8–18.3%) [7] serve as predictive benchmarks for the target compound's solubility and crystal engineering properties.

Quote Request

Request a Quote for 2-((2-Phenylthiazol-4-yl)methyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.